3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid: is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of a propanoic acid group attached to a phenyl ring substituted with two fluorine atoms and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,4-difluoroanisole.
Grignard Reaction: The precursor undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding intermediate.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanoic acids.
Scientific Research Applications
Chemistry: 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study the effects of fluorinated aromatic compounds on biological systems.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a methoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
- 3-(3,5-Difluoro-2-methoxyphenyl)propanoic acid
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- 3-(3,5-Difluorophenyl)propanoic acid
Comparison:
- 3-(3,5-Difluoro-2-methoxyphenyl)propanoic acid: Similar in structure but with different fluorine substitution pattern, leading to variations in chemical reactivity and biological activity.
- 3-(3,4-Dimethoxyphenyl)propanoic acid: Contains two methoxy groups instead of one, which can affect its solubility and interaction with biological targets.
- 3-(3,5-Difluorophenyl)propanoic acid: Lacks the methoxy group, resulting in different chemical and biological properties.
The unique combination of fluorine and methoxy substituents in 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid distinguishes it from these similar compounds, providing it with distinct chemical and biological characteristics.
Properties
CAS No. |
881190-53-0 |
---|---|
Molecular Formula |
C10H10F2O3 |
Molecular Weight |
216.18 g/mol |
IUPAC Name |
3-(3,4-difluoro-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-15-8-5-6(2-3-9(13)14)4-7(11)10(8)12/h4-5H,2-3H2,1H3,(H,13,14) |
InChI Key |
YFUDWDFHLQSVLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CCC(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.